1-(3-Chloropropyl)imidazolidin-2-one
Overview
Description
1-(3-Chloropropyl)imidazolidin-2-one is a chemical compound belonging to the class of imidazolidinones Imidazolidinones are five-membered ring structures containing two nitrogen atoms and one oxygen atom This compound is characterized by the presence of a chloropropyl group attached to the nitrogen atom at the 1-position of the imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Chloropropyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of imidazolidin-2-one with 1,3-dichloropropane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetonitrile at elevated temperatures . Another method involves the use of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles under acid-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)imidazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form imidazolidin-2-one derivatives with different functional groups.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Acetonitrile, methanol, dichloromethane.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidin-2-ones, which can have different functional groups depending on the reagents used .
Scientific Research Applications
1-(3-Chloropropyl)imidazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
1-(3-Chloropropyl)imidazolidin-2-one can be compared with other similar compounds, such as:
1-(2-Hydroxyethyl)imidazolidin-2-one: This compound has a hydroxyethyl group instead of a chloropropyl group and is used in different applications.
1-(2,2-Dimethoxyethyl)imidazolidin-2-one: This compound is used in the synthesis of various derivatives with different pharmacophore groups.
Imidazol-2-ones: These compounds have a similar ring structure but differ in the substituents attached to the ring.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
1-(3-chloropropyl)imidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O/c7-2-1-4-9-5-3-8-6(9)10/h1-5H2,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMFETHQFUOIQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566865 | |
Record name | 1-(3-Chloropropyl)imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53710-77-3 | |
Record name | 1-(3-Chloropropyl)imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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